molecular formula C24H22N2O2S B433839 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313237-36-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No. B433839
CAS RN: 313237-36-4
M. Wt: 402.5g/mol
InChI Key: NDTDDFOMIVDZMX-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a derivative of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . It is a part of a series of compounds synthesized for their potential anticancer activity . These compounds have been tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .


Synthesis Analysis

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives involves elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact synthesis process of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of these compounds is confirmed based on elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.


Chemical Reactions Analysis

The compounds were tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . The halogen substituted aniline derivatives were found to be most active among all the synthesized compounds .

Scientific Research Applications

Therapeutic Potential and Applications

Anticancer Activities : Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, have shown promising anticancer properties. Recent studies have emphasized the role of benzothiazole scaffolds in drug discovery, particularly in the development of antitumor agents. The structural simplicity of benzothiazoles, combined with their ease of synthesis, offers a pathway for the development of chemical libraries that could aid in discovering new therapeutic entities aimed at cancer treatment. For instance, the 2-arylbenzothiazole moiety is being explored for its antitumor potential, highlighting the importance of benzothiazoles in cancer research (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Antimicrobial and Antiviral Agents : The antimicrobial and antiviral capabilities of benzothiazole derivatives have also been a subject of intense research. These compounds exhibit a broad spectrum of biological activities, including antitumor, anticancer, antioxidant, and antimicrobial activities. Recent reviews have highlighted the potential of benzothiazole derivatives as active candidates in the discovery of new antimicrobial or antiviral agents, demonstrating their efficacy against a range of microorganisms and viruses (Elamin, M. B., Abd Elrazig Salman Abd Elaziz, A., & Abdallah, E., 2020).

Structural Modifications and Drug Design

The research into benzothiazole derivatives has not only focused on their biological activities but also on the structural modifications that enhance these properties. By modifying the benzothiazole scaffold, chemists have developed a variety of derivatives with increased antitumor potential. These studies provide insights into the structure-activity relationships (SAR) of benzothiazole derivatives, paving the way for the design of new compounds with optimized therapeutic profiles. The development of benzothiazole conjugates and the exploration of their synergistic effects with other drugs are promising areas for future drug development (Ahmed, K. et al., 2012).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTDDFOMIVDZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

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